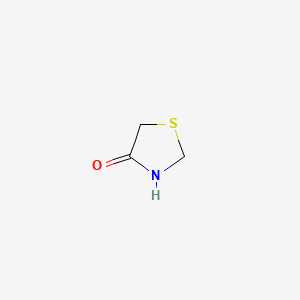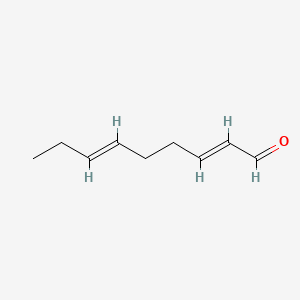
1,2-Dithiane
Overview
Description
1,2-Dithiane is an organosulfur compound with the formula S2C4H8 . It is one of three isomers of the formula (CH2)4S2 . The 1,2-isomer, a disulfide, arises by the oxidation of 1,4-butanedithiol .
Synthesis Analysis
The polymerization of this compound (DT) depends strongly on the monomer concentration . The polymerization did not proceed at the monomer concentration below 4.0mol/L in feed . From a kinetic study, overall activation energy for bulk polymerization of DT was estimated to be 22.6kJ/mol .Molecular Structure Analysis
The molecular formula of this compound is C4H8S2 . The average mass is 120.236 Da and the monoisotopic mass is 120.006737 Da .Chemical Reactions Analysis
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . Due to the dynamic covalent nature of disulfide bonds, the ROP of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers .Physical And Chemical Properties Analysis
This compound has a molar mass of 120.23 g·mol −1 . It has a melting point of 32.5 °C (90.5 °F; 305.6 K) .Scientific Research Applications
Optical Activity and Photolysis
- Optically Active 1,2-Dithiane : Research demonstrates the production of optically active this compound using photolysis with circularly polarized light at low temperatures. This has implications for studying chiral molecules that are optically inactive at room temperature (Nelander & Nordén, 1974).
Synthetic Applications
- 1,4-Dithianes in Synthesis : Studies show that 1,4-dithianes, a derivative of this compound, are useful in the synthesis of complex molecular architectures, particularly in the formation of carbon-carbon bonds. This demonstrates the versatility of this compound derivatives in organic synthesis (Ryckaert et al., 2023).
- Synthesis of Sulfur-Containing Heterocycles : 1,4-dithiane-2,5-diol, related to this compound, has been used as a platform for the preparation of sulfur-containing molecules, emphasizing its role in the construction of sulfur-containing heterocyclic compounds (Zamberlan et al., 2018).
Strategies in Complex Natural Product Synthesis
- Dithiane-Based Strategies : The use of 1,3-dithiane, closely related to this compound, has been significant in the synthesis of complex natural and unnatural products. Its application in multicomponent linchpin couplings and advanced fragment unions underscores its importance in organic chemistry (Smith & Adams, 2004).
Applications in Chemical Reactions
- Palladium-Catalyzed Asymmetric Substitution : Research demonstrates the use of 1,3-dithianes in palladium-catalyzed asymmetric allylic substitution, highlighting the role of dithianes in transition-metal-catalyzed asymmetric reactions (Yamamoto & Tsuji, 2017).
- Rhodium-Catalyzed Oxidative Alkenylation : Studies indicate the effectiveness of 1,3-dithiane as a directing group in Rhodium(III)-catalyzed oxidative alkenylation of arenecarbaldehydes, emphasizing its utility in selective chemical transformations (Unoh et al., 2015).
Structural and Conformational Analysis
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of 2-phenyl-1,3-dithiane, a derivative of this compound, reveals insights into its conformation, demonstrating the structural aspects of dithiane compounds (Kalff & Romers, 1966).
Advanced Reduction Processes
- Degradation of 1,2-Dichloroethane : Advanced reduction processes involving dithionite, a compound related to dithianes, have been successful in degrading 1,2-dichloroethane, a harmful environmental pollutant. This highlights the potential application of dithiane derivatives in environmental remediation (Liu et al., 2014).
Mechanism of Action
Safety and Hazards
When handling 1,2-Dithiane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . This platform can be used to control the architectures and self-assembly of the resulting polymers . This opens up opportunities for the development of new materials with dynamic properties.
properties
IUPAC Name |
dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-2-4-6-5-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWGKAYMVASWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026590 | |
| Record name | 1,2-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505-20-4, 51330-42-8 | |
| Record name | 1,2-Dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dithiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DITHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4KJF9QFR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



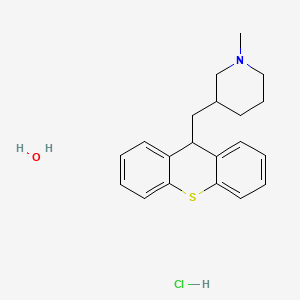
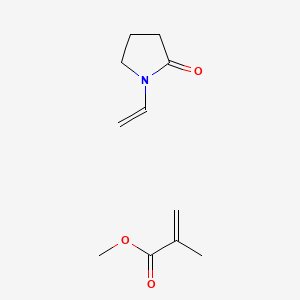
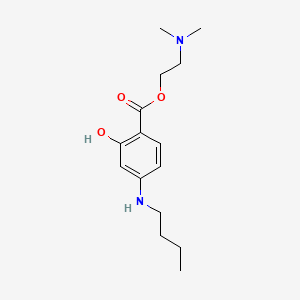
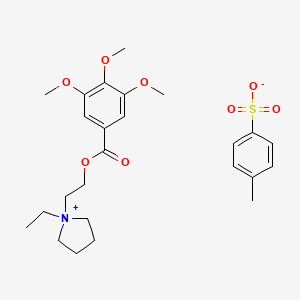

![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl],cyclic (3®5)-disulfide](/img/structure/B1220199.png)



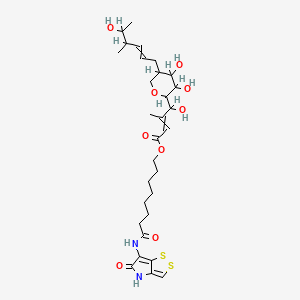

![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
